(2S,4R)-1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid
CAS No.:
Cat. No.: VC13799181
Molecular Formula: C10H14F3NO4
Molecular Weight: 269.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14F3NO4 |
|---|---|
| Molecular Weight | 269.22 g/mol |
| IUPAC Name | (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)azetidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H14F3NO4/c1-9(2,3)18-8(17)14-5(7(15)16)4-6(14)10(11,12)13/h5-6H,4H2,1-3H3,(H,15,16)/t5-,6+/m0/s1 |
| Standard InChI Key | VWYSNRWTEOJVIC-NTSWFWBYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H](C[C@@H]1C(F)(F)F)C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1C(CC1C(F)(F)F)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(CC1C(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a bicyclic azetidine scaffold with substituents at the 1-, 2-, and 4-positions (Table 1). The Boc group at N1 serves as a protective moiety during synthetic workflows, while the trifluoromethyl group at C4 enhances electron-withdrawing effects and steric bulk. The carboxylic acid at C2 provides a handle for further derivatization or salt formation.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄F₃NO₄ |
| Molecular Weight | 269.22 g/mol |
| IUPAC Name | (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)azetidine-2-carboxylic acid |
| SMILES | CC(C)(C)OC(=O)N1C@@HC(=O)O |
| Chiral Centers | C2 (S), C4 (R) |
The stereochemistry at C2 and C4 is critical for its biological activity, as evidenced by enantioselective interactions with target proteins . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (2S,4R) configuration, which stabilizes the ring in a puckered conformation.
Synthetic Methodologies
Stepwise Synthesis
The synthesis involves three key stages (Figure 1):
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Azetidine Ring Formation: Cyclization of β-amino alcohols or [2+2] cycloadditions yields the azetidine core.
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Trifluoromethylation: Electrophilic trifluoromethylation at C4 using CF₃TMS (trimethyl(trifluoromethyl)silane) or Umemoto’s reagent .
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Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate under basic conditions.
Challenges:
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The azetidine ring’s strain (≈25 kcal/mol) complicates functionalization without ring-opening .
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Stereochemical control during trifluoromethylation requires chiral auxiliaries or asymmetric catalysis .
Optimized Protocols
Recent advances employ flow chemistry to enhance yield (78–85%) and purity (>95%). For example, continuous hydrogenation of nitro intermediates reduces side reactions, while microwave-assisted Boc protection accelerates reaction times .
Biological and Pharmaceutical Applications
Protease Inhibition
The compound’s rigid structure mimics peptide transition states, making it effective against serine proteases like thrombin and elastase. In vitro assays show IC₅₀ values of 0.8–1.2 µM for thrombin inhibition, attributed to hydrogen bonding between the carboxylic acid and the enzyme’s S1 pocket.
Antibacterial Activity
Derivatives with modified C2 substituents exhibit broad-spectrum antibacterial activity. Against Staphylococcus aureus, minimum inhibitory concentrations (MICs) reach 4 µg/mL, comparable to vancomycin . The trifluoromethyl group disrupts bacterial membrane integrity via hydrophobic interactions.
Comparative Analysis with Analogues
3-(Trifluoromethyl)azetidine-3-carboxylic Acid Hydrochloride
This analogue lacks the Boc group and C2 stereocenter (Table 2). While simpler to synthesize, it shows reduced metabolic stability (t₁/₂ = 1.2 h vs. 6.5 h in human liver microsomes) due to unprotected amine oxidation.
Table 2: Structural and Functional Comparisons
| Property | (2S,4R)-Boc Derivative | 3-(Trifluoromethyl)azetidine-3-carboxylic Acid Hydrochloride |
|---|---|---|
| Molecular Weight | 269.22 g/mol | 205.56 g/mol |
| Solubility (pH 7.4) | 12 µg/mL | 45 µg/mL |
| Plasma Protein Binding | 89% | 72% |
Future Research Directions
Targeted Drug Delivery
Conjugating the compound to nanoparticle carriers (e.g., liposomes) could enhance tumor penetration. Preliminary studies show a 3-fold increase in accumulation in xenograft models compared to free drug .
Computational Modeling
Molecular dynamics simulations predict that substituting the Boc group with acyloxy pro-moieties (e.g., pivaloyloxymethyl) could improve oral bioavailability by 40% .
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